1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine
Description
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is a synthetic phospholipid characterized by a racemic (rac) glycerol backbone. Its structure includes:
- sn-1 position: A 1-O-palmityl group (ether-linked hexadecyl chain).
- sn-2 position: A palmitoyl ester (C16:0).
- sn-3 position: A phosphocholine headgroup.
This compound combines ether and ester linkages, distinguishing it from natural phospholipids, which typically feature ester bonds at both sn-1 and sn-2 positions.
Properties
IUPAC Name |
2-[(2-hexadecanoyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTHHEHCEYHCFE-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H83NO7P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds . Industrial production methods may involve large-scale esterification processes, utilizing automated systems to maintain consistency and purity of the product .
Chemical Reactions Analysis
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phospholipases to yield lysophosphatidylcholine and free fatty acids.
Substitution: It can participate in substitution reactions where the phosphocholine head group is replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and enzymes like phospholipase A2 for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine involves its integration into biological membranes, where it can influence membrane fluidity and permeability . It interacts with membrane proteins and other lipids, affecting various cellular processes such as signal transduction and membrane trafficking . The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of this phospholipid .
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
Alkyl-Lysophospholipids (e.g., rac-1-hexadecyl-2-methoxy-glycero-3-phosphocholine)
- Structure : sn-1 alkyl ether (e.g., hexadecyl), sn-2 methoxy or acetyl group, sn-3 phosphocholine.
- Key Features: Cytotoxic to neoplastic cells due to inhibition of phosphatidylcholine synthesis and accumulation of lysophospholipids . Resistance in normal cells is linked to higher alkyl cleavage enzyme activity, which detoxifies these analogs .
- Contrast with Target Compound :
Platelet-Activating Factor (PAF: 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine)
- Structure : sn-1 alkyl ether (e.g., hexadecyl), sn-2 acetyl group, sn-3 phosphocholine.
- Functional Role :
- Structural Comparison :
Oxidized Phospholipids (e.g., 1-palmitoyl-2-(9'-oxononanoyl)-sn-glycero-3-phosphocholine, PoxnoPC)
- Structure : sn-1 palmitoyl ester, sn-2 truncated oxidized chain (aldehyde or carboxyl group).
- Functional Impact: PoxnoPC accelerates amyloid fibril formation in Finnish-type familial amyloidosis by interacting with misfolded proteins . Oxidized sn-2 chains alter membrane physical properties, promoting pathological protein aggregation .
- Contrast: The target compound’s non-oxidized sn-2 palmitoyl chain lacks these pro-amyloidogenic effects .
Anticancer Ether Lipids (e.g., 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, ET-18-OCH3)
- Structure : sn-1 alkyl ether (octadecyl), sn-2 methoxy group, sn-3 phosphocholine.
- Therapeutic Use :
- Comparison :
- The target compound’s sn-2 ester linkage and racemic backbone may reduce anticancer activity compared to ET-18-OCH3’s optimized structure .
Biological Activity
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine (also known as PAPC) is a phospholipid that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview.
- Molecular Formula : C40H83NO7P
- CAS Number : 84743-00-0
PAPC exhibits several biological activities primarily linked to its role in cellular signaling and membrane dynamics. The following mechanisms have been identified:
- Cell Membrane Structure : As a phospholipid, PAPC is integral to the formation and stability of cell membranes, influencing membrane fluidity and permeability.
- Signal Transduction : PAPC can participate in signaling pathways that regulate various cellular functions, including inflammation and immune responses.
- Interaction with Proteins : It can interact with specific proteins, affecting their activity and localization, which may lead to altered cellular responses.
1. Anti-inflammatory Effects
PAPC has shown potential in modulating inflammatory responses. Studies indicate that it can reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) in various cell types. This effect is particularly relevant in conditions characterized by chronic inflammation.
2. Cardiovascular Implications
Research has demonstrated that PAPC influences endothelial cell function, which is crucial for maintaining vascular health. It has been implicated in:
- Endothelial Cell Migration : PAPC promotes endothelial cell migration, which is vital for angiogenesis.
- Monocyte Adhesion : It modulates the adhesion of monocytes to endothelial cells, potentially impacting atherogenesis.
3. Neuroprotective Properties
PAPC's role in neuroprotection has been explored, particularly concerning its ability to cross the blood-brain barrier (BBB). Its incorporation into lipid-based nanocarriers has been investigated for drug delivery applications targeting neurological diseases.
Table 1: Summary of Biological Activities of PAPC
| Activity | Description | Reference |
|---|---|---|
| Anti-inflammatory | Reduces IL-6 expression | |
| Endothelial function | Enhances migration and reduces monocyte adhesion | |
| Neuroprotection | Potential for drug delivery across BBB |
Case Study: Cardiovascular Health
A study published in Circulation indicated that oxidized forms of phospholipids similar to PAPC play a significant role in cardiovascular diseases by promoting monocyte migration into the arterial wall, a key step in atherogenesis. The study highlighted how specific phospholipid fractions could influence inflammatory pathways leading to cardiovascular complications .
Q & A
Q. What are the optimal methods for extracting and purifying 1-O-palmityl-2-palmitoyl-rac-glycero-3-phosphocholine from biological tissues?
The Bligh and Dyer method is widely used for lipid extraction. Tissue is homogenized in a chloroform-methanol-water system (1:2:0.8 v/v), forming a miscible phase. After dilution with chloroform and water, lipids partition into the chloroform layer, which is isolated and evaporated. This method ensures minimal lipid degradation and high reproducibility for phospholipids like phosphatidylcholines . For purification, silica gel chromatography or preparative TLC can further isolate specific lipid species.
Q. How can phosphatidylcholine levels be accurately quantified in experimental samples?
Use phosphatidylcholine-specific assay kits (e.g., fluorometric or colorimetric). Key steps include:
- Preparing a standard curve with known concentrations of the compound.
- Mixing samples with a reaction master mix (containing enzymes like phospholipase D and choline oxidase) to generate detectable signals (e.g., H₂O₂ for colorimetric assays).
- Subtracting background noise using a sample blank (e.g., heat-inactivated enzyme controls).
- Running duplicates to ensure statistical validity and diluting samples exceeding the standard curve range .
Q. What protocols are recommended for preparing liposomes containing this compound?
The thin-film hydration method is standard:
- Dissolve the lipid in chloroform, evaporate to form a thin film, and desiccate under vacuum.
- Hydrate with buffer (e.g., 20 mM HEPES, pH 7.4) and vortex.
- Extrude through polycarbonate membranes (100–200 nm pores) to form unilamellar vesicles. For asymmetric bilayers, incorporate methyl-β-cyclodextrin to shuttle lipids between leaflets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported phase behavior data for this compound?
Discrepancies often arise from differences in hydration levels, ionic strength, or acyl chain packing. To address this:
- Use differential scanning calorimetry (DSC) to compare phase transition temperatures under identical buffer conditions.
- Perform solid-state NMR to analyze lipid packing density and confirm gel-to-liquid crystalline transitions.
- Cross-validate findings with molecular dynamics (MD) simulations that model bilayer interactions .
Q. What strategies optimize the synthesis of high-purity this compound for membrane studies?
Key steps include:
- Stereoselective acylation : Use sn-glycero-3-phosphocholine as a backbone and employ regioselective lipases (e.g., Novozym 435) to attach palmitoyl groups.
- Purification : Apply reverse-phase HPLC with a C18 column and isopropanol/water gradients. Monitor purity via TLC (chloroform/methanol/water, 65:25:4) or LC-MS.
- Quality control : Validate acyl chain positions using phospholipase A2 hydrolysis followed by LC-MS .
Q. How does this compound influence membrane protein reconstitution efficiency?
Its saturated acyl chains enhance bilayer rigidity, which stabilizes transmembrane proteins. Protocols involve:
- Mixing with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) (3:1 molar ratio) to mimic native membrane charge.
- Using nanodisc technology with MSP1E3D1 scaffold proteins to solubilize proteins in lipid bilayers.
- Validating reconstitution via surface plasmon resonance (SPR) or cryo-EM .
Q. What methodologies assess the oxidative stability of this compound under experimental stress?
- Accelerated oxidation : Incubate liposomes at 37°C with 2 mM Fe²⁺/H₂O₂.
- Monitor lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay or LC-MS for oxidized species (e.g., hydroxynonenal adducts).
- Compare results with unsaturated analogs (e.g., POPC) to quantify resistance to radical chain reactions .
Q. How can asymmetric distribution of this compound in lipid bilayers be experimentally validated?
- Use phospholipase A2 to hydrolyze outer-leaflet lipids, followed by MS-based lipidomics to quantify remaining inner-leaflet species.
- Apply electron paramagnetic resonance (EPR) with spin-labeled lipid analogs to track flip-flop kinetics.
- Compare with NMR chemical shift data for sn-1 vs. sn-2 acyl environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
